5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine
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Overview
Description
5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine is a heterocyclic compound that contains both a thiadiazole and a pyrimidine ring. The presence of these rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine typically involves the reaction of 4-chloro-1,2,5-thiadiazole with a pyrimidine derivative. One common method includes the use of a nucleophilic substitution reaction where the chlorine atom on the thiadiazole ring is replaced by a pyrimidine moiety. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or sodium methoxide in solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Aminated Derivatives: Formed by nucleophilic substitution with amines.
Oxidized Products: Formed by oxidation reactions, potentially leading to sulfoxides or sulfones.
Reduced Products: Formed by reduction reactions, potentially leading to thiols or other reduced forms
Scientific Research Applications
5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with biological targets.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
Uniqueness
5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine is unique due to the presence of both a thiadiazole and a pyrimidine ring, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets compared to compounds with only one of these rings .
Properties
CAS No. |
287472-26-8 |
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Molecular Formula |
C6H3ClN4S |
Molecular Weight |
198.63 g/mol |
IUPAC Name |
3-chloro-4-pyrimidin-5-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C6H3ClN4S/c7-6-5(10-12-11-6)4-1-8-3-9-2-4/h1-3H |
InChI Key |
XZGFXNIBEVYAOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C2=NSN=C2Cl |
Origin of Product |
United States |
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